molecular formula C25H19FN4OS B11267732 N-(3-fluoro-4-methylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

N-(3-fluoro-4-methylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

Cat. No.: B11267732
M. Wt: 442.5 g/mol
InChI Key: OBNHXASECQBCFV-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structural components, including a fluorinated phenyl group, a naphthyl group, and a pyrazolo[1,5-a]pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Naphthyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a naphthyl boronic acid is coupled with a halogenated pyrazolo[1,5-a]pyrazine.

    Attachment of the Fluorinated Phenyl Group: This can be done via a nucleophilic aromatic substitution reaction, where a fluorinated phenyl halide reacts with an amine derivative.

    Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or alcohols, depending on the functional groups reduced.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its structural features make it a candidate for investigating biological pathways and mechanisms.

Medicine

Medically, this compound could be explored for its potential therapeutic properties. Its structural components suggest it might interact with specific biological targets, making it a candidate for drug development, particularly in the areas of oncology and infectious diseases.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its aromatic and heterocyclic components.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The fluorinated phenyl group could enhance binding affinity through hydrophobic interactions, while the pyrazolo[1,5-a]pyrazine moiety might participate in hydrogen bonding or π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(3-fluoro-4-methylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages in binding affinity and specificity for certain targets.

Properties

Molecular Formula

C25H19FN4OS

Molecular Weight

442.5 g/mol

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide

InChI

InChI=1S/C25H19FN4OS/c1-16-9-10-18(13-21(16)26)28-24(31)15-32-25-23-14-22(29-30(23)12-11-27-25)20-8-4-6-17-5-2-3-7-19(17)20/h2-14H,15H2,1H3,(H,28,31)

InChI Key

OBNHXASECQBCFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54)F

Origin of Product

United States

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